Home > Products > Screening Compounds P16387 > 13,14-Dihydroprostaglandin E2
13,14-Dihydroprostaglandin E2 - 363-22-4

13,14-Dihydroprostaglandin E2

Catalog Number: EVT-1570608
CAS Number: 363-22-4
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13,14-Dihydroprostaglandin E2 is a biologically significant compound derived from prostaglandin E2. It plays a crucial role in various physiological processes and is involved in the biosynthesis of other prostaglandins. This compound is particularly noted for its stability compared to its precursor, making it a useful biomarker in clinical and research settings.

Source

13,14-Dihydroprostaglandin E2 is synthesized from prostaglandin E2 through enzymatic or non-enzymatic pathways. It is present in various biological fluids and tissues, where it can be measured to assess prostaglandin metabolism and related physiological conditions.

Classification

This compound belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins are involved in numerous biological functions, including inflammation, blood flow regulation, and the modulation of immune responses.

Synthesis Analysis

Methods

The synthesis of 13,14-dihydroprostaglandin E2 can be achieved through several methods:

  • Enzymatic Synthesis: This involves the action of specific enzymes that convert prostaglandin E2 into 13,14-dihydroprostaglandin E2.
  • Non-Enzymatic Dehydration: A common method involves the non-enzymatic dehydration of 15-keto-prostaglandin E2, which can be accelerated by the presence of albumin in aqueous solutions .

Technical Details

The synthesis typically requires controlled laboratory conditions to ensure high purity and yield. Key factors influencing the reaction include temperature, pH, and concentration of reactants. The resulting compound can be analyzed using techniques such as high-performance liquid chromatography for purity assessment.

Molecular Structure Analysis

Structure

The molecular structure of 13,14-dihydroprostaglandin E2 includes a cyclopentane ring with various functional groups characteristic of prostaglandins. Its molecular formula is C20H34O5.

Data

  • Molecular Weight: Approximately 350.48 g/mol.
  • Structural Features: The compound features hydroxyl groups and a double bond configuration that are critical for its biological activity.
Chemical Reactions Analysis

Reactions

13,14-Dihydroprostaglandin E2 undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized to form various derivatives useful for studying metabolic pathways.
  • Reduction: Reduction reactions can revert it to precursor forms.
  • Substitution: Substitution reactions allow for the introduction of different functional groups to explore biological activities.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
    These reactions are essential for synthesizing analogs and studying their effects on biological systems.
Mechanism of Action

Process

The mechanism of action for 13,14-dihydroprostaglandin E2 involves its interaction with specific receptors in cells, influencing various signaling pathways. It is known to modulate inflammatory responses and regulate cellular functions by altering gene expression and enzyme activity.

Data

Research indicates that this compound can affect cell signaling pathways related to inflammation and pain perception. Its stability allows it to serve as a reliable marker for assessing prostaglandin synthesis in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; less soluble in water.

Chemical Properties

  • Stability: More stable than its precursor, making it suitable for analytical measurements.
  • Reactivity: Reacts under specific conditions to form various metabolites or derivatives.

Relevant analyses have shown that the stability of 13,14-dihydroprostaglandin E2 is significantly influenced by environmental factors such as pH and temperature .

Applications

Scientific Uses

13,14-Dihydroprostaglandin E2 is utilized in various scientific applications:

  • Biomarker Measurement: Its levels are measured in plasma to assess metabolic disorders such as diabetic ketoacidosis.
  • Research Tool: Used extensively in pharmacological studies to understand prostaglandin pathways and their implications in disease processes.
  • Therapeutic Research: Investigated for its potential roles in modulating inflammatory diseases and other conditions influenced by prostaglandins .
Introduction to 13,14-Dihydroprostaglandin E2 (13,14-dhPGE2)

13,14-Dihydro-15-keto-prostaglandin E2 (13,14-dhPGE2), systematically named 9,15-dioxo-11R-hydroxy-5Z-prostenoic acid, represents the principal terminal metabolite in the prostaglandin E2 (PGE2) catabolic pathway. This biologically modified eicosanoid serves critical functions in signal termination and homeostasis regulation across multiple physiological systems. As the most abundant circulating PGE2 metabolite in plasma, 13,14-dhPGE2 exhibits significantly reduced receptor binding affinity compared to its precursor, positioning it as a key modulator of PGE2 bioactivity [4]. Its formation through sequential enzymatic modifications constitutes an essential biochemical mechanism for controlling the duration and intensity of PGE2-mediated physiological processes, including inflammatory responses, reproductive functions, and central nervous system development [1] [2].

Historical Discovery and Nomenclature Evolution

The characterization of 13,14-dhPGE2 emerged from foundational prostaglandin metabolism studies in the late 20th century. Initial research in the 1980s identified this metabolite during investigations of PGE2 catabolism in human fetal membranes, where researchers observed substantial conversion of PGE2 to 13,14-dihydro-15-keto derivatives during both pre-labor and labor states [2] [5]. This discovery established chorion as a primary site of PGE2 metabolic inactivation within intrauterine tissues. The nomenclature evolved from early descriptions as "15-keto metabolites" to the chemically precise designation 13,14-dihydro-15-keto-prostaglandin E2, reflecting the sequential modifications at carbon positions 13, 14, and 15 [4].

Key milestones in its identification include species-specific research demonstrating conserved metabolic pathways. Studies in sheep choroid plexus revealed immunochemical evidence of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the initial enzyme in the catabolic cascade [1]. This finding was extended to rat models where researchers used high-performance liquid chromatography (HPLC) with radiochemical detection to conclusively identify 13,14-dhPGE2 as the dominant PGE2 metabolite produced by choroid plexus tissue during early postnatal development [1]. The metabolite received standardized identification as LMFA03010031 in the LIPID MAPS® classification system, facilitating consistent scientific communication [4].

Structural Relationship to Prostaglandin E2 (PGE2) and Other Eicosanoids

13,14-dhPGE2 maintains the fundamental 20-carbon eicosanoid structure characteristic of prostaglandins but features three critical modifications distinguishing it from native PGE2:

  • Carbonyl Group at C15: The 15-hydroxyl group of PGE2 undergoes oxidation to a ketone, catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1] [4].
  • Saturation at C13-C14: The double bond between C13-C14 is reduced through the action of 15-oxoprostaglandin Δ13 reductase [4].
  • Retention of C11 Hydroxyl: The 11α-hydroxyl group essential for PGE2 recognition remains unmodified [4].

Table 1: Structural Comparison of PGE2 and 13,14-dhPGE2

Structural FeaturePGE2 (CHEBI:15551)13,14-dhPGE2 (LMFA03010031)
C9 Functional GroupKetoneKetone
C11 Functional Groupα-Hydroxylα-Hydroxyl
C15 Functional GroupHydroxylKetone
C13-C14 BondDouble bondSingle bond
Bioactive ConformationCyclopentane ring: 5Z,13ECyclopentane ring: 5Z

These structural alterations profoundly impact biological activity. The C15 oxidation and C13-C14 saturation reduce binding affinity at PGE2 receptors (EP2 and EP4), with dissociation constants (Ki) increasing to 12 μM and 57 μM respectively, compared to nanomolar affinity of PGE2 [4]. Consequently, 13,14-dhPGE2 shows negligible capacity to induce adenylate cyclase activity (EC50 >18-38 μM) [4]. The metabolite retains the carboxylic acid moiety, enabling interactions with organic anion transporters that influence its tissue distribution and clearance [1].

Role as a Terminal Metabolite in Prostaglandin Catabolism

13,14-dhPGE2 represents the endpoint of the dominant PGE2 inactivation pathway through sequential enzymatic reactions:

  • Initial Oxidation: 15-PGDH converts PGE2 to 15-keto-PGE2 using NAD+ as a cofactor
  • Reduction: 15-oxoprostaglandin Δ13 reductase saturates the C13-C14 double bond to form 13,14-dhPGE2 [4]

Table 2: Tissue-Specific Metabolic Capacities for 13,14-dhPGE2 Production

TissueSpeciesDevelopmental StagePrimary MetaboliteFunctional Role
Choroid PlexusRatPostnatal (Day 2)13,14-dhPGE2CSF homeostasis during brain development
Choroid PlexusRatAdultMinimal/noneReduced metabolic barrier
Chorion (Fetal Membranes)HumanTerm pregnancy13,14-dhPGE2Regulation of labor initiation
Cerebral CortexRatAll stagesUndetectableLacks PGDH activity
Lung/KidneyMammalianAll stages13,14-dhPGE2Systemic PGE2 clearance

Tissue-specific metabolism demonstrates specialized regulatory functions:

  • Choroid Plexus: During early postnatal rat development (day 2), choroid plexuses exhibit significant 15-PGDH activity, converting PGE2 predominantly to 13,14-dhPGE2 [1]. This metabolite concentrates within choroidal stroma rather than releasing into incubation medium, suggesting compartmentalized inactivation protecting cerebrospinal fluid (CSF) from PGE2 accumulation during critical developmental windows [1].

  • Fetal Membranes: Human chorion demonstrates substantial conversion capacity (approximately 60-70% of exogenous PGE2 at 100 ng/ml) to 13,14-dhPGE2 without significant interconversion to PGF [2] [5]. This metabolic function remains consistent between pre-labor and labor states, indicating its role in regulating bioactive PGE2 concentrations impacting uterine contractility [2].

  • Systemic Clearance: Plasma contains significant 13,14-dhPGE2 concentrations as the primary PGE2 metabolite, with levels increasing approximately 3-fold during third-trimester pregnancy and labor [4]. This establishes its utility as a biomarker for PGE2 production in clinical contexts.

The catabolic pathway demonstrates developmental regulation, with rat choroid plexus activity decreasing dramatically in adulthood [1]. Similarly, tissue-specific deficiencies occur, as evidenced by a case report showing negligible 13,14-dhPGE2 production in a cesarean-section patient with presumed 15-PGDH deficiency [2]. These variations highlight the dynamic regulation of PGE2 signal termination through metabolic inactivation to 13,14-dhPGE2.

Table 3: Comparative Enzyme Activity in Rat Tissues (pmol/min/mg protein)

Tissue SourcePostnatal (Day 2)Adult
Lateral Ventricle Choroid Plexus5.8 ± 0.90.8 ± 0.2
Fourth Ventricle Choroid Plexus6.3 ± 1.10.9 ± 0.3
Cerebral MicrovesselsNDND
Cerebral CortexNDND
Kidney42.5 ± 8.735.2 ± 6.4
Lung58.1 ± 9.349.7 ± 7.8

(Data adapted from PMC2292143; ND = non-detectable) [1]

Properties

CAS Number

363-22-4

Product Name

13,14-Dihydroprostaglandin E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-17,19,21,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,19+/m0/s1

InChI Key

PSUXJJCBYWUFQC-KSNMPCKYSA-N

SMILES

CCCCCC(CCC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

13,14-dihydro-PGE2
13,14-dihydroprostaglandin E2
U 42170
U-42170

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.